4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one
Description
Properties
IUPAC Name |
4-methyl-3-phenyl-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(10-13-9(11)12)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNALYZBMJQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NOC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves the cyclocondensation of phenylamidoxime derivatives with methyl chloroacetate or related carbonyl compounds. This reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon of the ester, followed by base-mediated cyclization to form the oxadiazole ring.
A representative procedure from MDPI involves stirring a solution of p-tolyl amidoxime (2 mmol) in DMSO with t-BuONa (4 mmol) for 10 minutes, followed by the addition of methyl 2-chloroacetate (2.4 mmol). After 18 hours, the mixture is acidified with HCl, yielding 4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one in 50% yield. Electron-donating or withdrawing groups on the phenyl ring show minimal impact on yields, underscoring the robustness of this method.
Optimization of Reaction Conditions
Critical parameters include:
-
Base selection : t-BuONa outperforms NaOH or KOH, likely due to its stronger basicity and solubility in DMSO.
-
Solvent : Polar aprotic solvents like DMSO facilitate cyclization, whereas alternatives (e.g., DMF, THF) reduce yields by 10–15%.
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Temperature : Reactions performed at room temperature avoid side product formation observed at elevated temperatures.
Table 1: Comparative Yields Under Varied Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | DMSO | 18 | 35 |
| t-BuONa | DMSO | 18 | 50 |
| t-BuOK | DMSO | 18 | 32 |
Alternative Synthetic Pathways
One-Pot Synthesis from Sydnones
A novel approach from Wright State University involves converting sydnones to oxadiazolinones in a single pot. While this method primarily targets 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, modifying the sydnone precursor could yield the title compound. Key steps include:
Amidoxime Salt Fusion
Patent literature describes fusing amidoxime salts with amides at 150–200°C to form oxadiazoles. For example, trichloromethyl amidoxime reacts with acetamide to generate trichloromethyl-substituted derivatives. Adapting this method would require phenylamidoxime and methyl-containing amides.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one serves as an essential building block in organic synthesis. Its structure allows chemists to create more complex molecules and investigate reaction mechanisms. For instance, it can be utilized in the synthesis of various oxadiazole derivatives that exhibit diverse biological activities.
Reaction Mechanisms:
The compound's reactivity is often studied to understand the underlying mechanisms of chemical reactions involving oxadiazoles. This knowledge is crucial for developing new synthetic methodologies and optimizing existing ones.
Biological Applications
Antimicrobial Activity:
Research indicates that this compound exhibits potential as an anti-infective agent. It has shown effectiveness against various bacterial and viral strains by inhibiting key enzymes and disrupting microbial cell membranes.
Anticancer Properties:
Several studies have highlighted the compound's anticancer activity. Derivatives of 1,2,4-oxadiazoles, including this compound, have been found to induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values indicating potent activity against multiple cancer cell lines . The introduction of electron-withdrawing groups in specific positions has been shown to enhance this activity significantly .
Neuroprotective Effects:
The compound has also been investigated for its neuroprotective properties. It acts as a monoamine oxidase (MAO) inhibitor, which is beneficial in treating neurodegenerative diseases like Parkinson's disease by enhancing dopamine levels and reducing oxidative stress .
Medicinal Applications
Therapeutic Potential:
The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. Its anti-inflammatory properties are under investigation for possible applications in treating inflammatory diseases.
Lead Compounds for Drug Development:
Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting various diseases. The modifications of its chemical structure can lead to enhanced efficacy and reduced toxicity profiles in potential therapeutic agents .
Industrial Applications
Material Science:
In industrial applications, this compound is utilized in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for creating advanced materials with specific properties tailored for various applications.
Insecticidal Activity:
Research has explored the insecticidal properties of oxadiazole derivatives, including this compound. Studies indicate that certain derivatives can effectively control pest populations while minimizing environmental impact .
Case Studies
- Anticancer Research: A study evaluating the cytotoxic effects of various oxadiazole derivatives found that 4-Methyl-3-phenyl exhibited significant activity against human colon adenocarcinoma cells with an IC50 value in the low micromolar range .
- Neuroprotection: Another research focused on MAO inhibitors highlighted that modifications to the oxadiazole structure could lead to compounds with enhanced neuroprotective effects against oxidative stress-related damage in neuronal cells .
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its anti-infective properties are attributed to its ability to inhibit key enzymes and disrupt microbial cell membranes . The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Positional Isomerism: 1,2,4-Oxadiazol-5-one vs. 1,3,4-Oxadiazol-5-one
- 1,2,4-Oxadiazol-5-one Derivatives : The 1,2,4-oxadiazole ring in 4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one offers distinct electronic properties compared to its 1,3,4-isomer. For example, 1,3,4-oxadiazol-5-one derivatives (e.g., compounds 19 and 20 in ) exhibit selective soluble epoxide hydrolase (sEH) inhibition with IC50 values of 42 nM and 56 nM, respectively. The 1,2,4-oxadiazole scaffold, however, is more resistant to metabolic degradation due to its reduced ring strain and stronger hydrogen-bonding capacity .
- Bioisosteric Replacement: Replacing tetrazole groups with 1,2,4-oxadiazol-5-one moieties (as in ) enhances oral bioavailability in cynomolgus monkeys, highlighting the latter’s superior pharmacokinetic properties .
Substituent Variations
- Phenyl vs. Heteroaryl Substituents: 3-Phenyl-1,2,4-oxadiazol-5-one (): The absence of a methyl group at position 4 reduces steric hindrance, increasing reactivity in coupling reactions (e.g., Sonogashira or Suzuki-Miyaura reactions) . 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (): The nitro group introduces strong electron-withdrawing effects, lowering the compound’s pKa and enhancing solubility in polar solvents.
- Methyl vs. Bulkier Alkyl Groups : The 4-methyl group in the target compound improves lipophilicity (logP ~2.1) compared to unsubstituted analogs, balancing membrane permeability and aqueous solubility .
Functional Group Additions and Hybrid Structures
- Benzotriazole-Oxadiazole Hybrids : Compounds like 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () exhibit dual pharmacophoric activity. The benzotriazole moiety introduces π-π stacking interactions with biological targets, enhancing binding affinity in antiviral and analgesic applications .
- Piperazine-Urea-Oxadiazole Conjugates : In , adding 1,2,4-oxadiazol-5-one to piperazine urea derivatives creates dual inhibitors of soluble epoxide hydrolase (sEH) and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC50 values <100 nM .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Methyl-3-phenyl-1,2,4-oxadiazol-5-one, and which reagents are critical for functional group transformations?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and dehydration. Critical reagents include acetic anhydride and phosphorous oxychloride, which facilitate oxadiazole ring formation. Elevated temperatures (e.g., 80–120°C) and controlled pH (neutral to mildly acidic) are essential for optimizing yields. Reaction intermediates often require purification via recrystallization in solvents like methanol or ethanol .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation, particularly for verifying substituent positions on the oxadiazole ring. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like C=N and C-O bonds .
Q. What are the typical reaction conditions for synthesizing oxadiazole derivatives like this compound?
- Methodological Answer : Optimal conditions include:
- Temperature : 80–120°C for cyclization steps.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for intermediate reactions.
- Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) for dehydration.
- Reaction Time : 6–24 hours, depending on substituent reactivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying substituent effects?
- Methodological Answer : Yield optimization requires:
- Substituent Screening : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring may accelerate cyclization but reduce solubility.
- Solvent Selection : Use DMF for bulky substituents to enhance solubility.
- Catalyst Tuning : Phosphorous oxychloride improves dehydration efficiency for sterically hindered intermediates.
Contradictions in yield data (e.g., 50–85%) often arise from impurities in starting materials, necessitating pre-purification .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for oxadiazole derivatives?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may stem from:
- Tautomerism : Oxadiazoles can exhibit keto-enol tautomerism, altering peak positions.
- Solvent Effects : Use deuterated DMSO for better resolution of aromatic protons.
- Dynamic Exchange : Variable-temperature NMR can distinguish between conformational isomers. Cross-validate with X-ray crystallography if possible .
Q. What methodologies are effective for evaluating the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- In Vitro Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies : Fluorescence quenching assays with DNA gyrase or human serum albumin (HSA) can elucidate binding mechanisms.
- SAR Analysis : Compare activity with analogs (e.g., 4-fluoro or 4-methoxy derivatives) to identify critical substituents .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric preferences.
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., HSA) to prioritize synthesis of high-affinity analogs .
Q. What strategies mitigate purification challenges for this compound, particularly with polar byproducts?
- Methodological Answer :
- Chromatography : Use flash column chromatography with ethyl acetate/hexane gradients (30–50% EA) for polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product.
- pH Adjustment : Acidify the reaction mixture (pH 2–3) to precipitate unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
